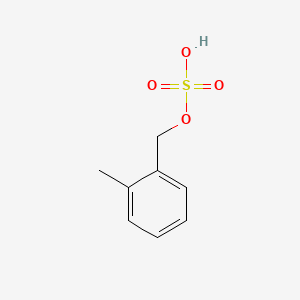

2-Methylbenzylsulfate

Description

Structure

3D Structure

Properties

CAS No. |

76773-80-3 |

|---|---|

Molecular Formula |

C8H10O4S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

(2-methylphenyl)methyl hydrogen sulfate |

InChI |

InChI=1S/C8H10O4S/c1-7-4-2-3-5-8(7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |

InChI Key |

AUKMJEJKSWPQNL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1COS(=O)(=O)O |

Canonical SMILES |

CC1=CC=CC=C1COS(=O)(=O)O |

Other CAS No. |

76773-80-3 |

Synonyms |

2-methylbenzylsulfate o-methylbenzylsulfate ortho-methylbenzyl sulfate |

Origin of Product |

United States |

Synthetic Approaches and Reference Standard Generation of 2 Methylbenzylsulfate

Chemical Synthesis Methodologies for 2-Methylbenzylsulfate

The chemical synthesis of this compound, a sulfate (B86663) ester, typically involves the reaction of the corresponding alcohol, 2-methylbenzyl alcohol, with a suitable sulfating agent. The choice of methodology often depends on the desired scale, purity requirements, and the sensitivity of the substrate to reaction conditions.

Laboratory-Scale Preparation Protocols

The laboratory synthesis of benzyl (B1604629) sulfates, including this compound, is commonly achieved by reacting the parent benzyl alcohol with a sulfur trioxide source. Challenges in these syntheses include the poor solubility of the resulting sulfate esters in organic solvents and their sensitivity to acidic conditions and high temperatures. taylorandfrancis.com Consequently, the sulfation step is often the final step in a synthetic sequence. taylorandfrancis.com

A prevalent method involves the use of sulfur trioxide complexes, such as the sulfur trioxide pyridine (B92270) complex, to mitigate the high reactivity of free SO₃. researchgate.net Another common sulfating agent is chlorosulfonic acid (ClSO₃H), often used in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at reduced temperatures to control the exothermic reaction. taylorandfrancis.com Following the initial sulfation, an ion exchange step, for instance with a tetrabutylammonium (B224687) salt, can be employed to yield an organic-soluble organosulfate. taylorandfrancis.com

A modified procedure for synthesizing benzyl sulfate and its derivatives, such as 3-methylbenzyl sulfate, has been reported to produce the target compounds in high yields. copernicus.org This method involves the reaction of the corresponding alcohol with a sulfating agent, followed by purification. The general pathway for this synthesis is outlined below:

Scheme 1: General Synthetic Pathway for Benzyl Sulfate Derivatives

This scheme illustrates the general reaction for the formation of sulfate esters from alcohols.

This approach is applicable to the synthesis of this compound from 2-methylbenzyl alcohol. The selection of the sulfating agent and reaction conditions is critical to maximize yield and purity.

Derivatization Strategies for Analogues and Isomers (e.g., 4-Chloro-2-methylbenzyl sulfate)

Derivatization is a technique used to modify a molecule to enhance its properties for analysis or to create analogues with different biological activities. The synthesis of analogues of this compound, such as 4-chloro-2-methylbenzyl sulfate, would follow similar chemical principles. The starting material would be the corresponding substituted alcohol, in this case, 4-chloro-2-methylbenzyl alcohol.

The synthetic strategies for preparing this precursor alcohol and its subsequent sulfation are based on established organic chemistry reactions. The introduction of a chloro- group on the benzene (B151609) ring can be achieved through various chlorination reactions of toluene (B28343) or its derivatives.

Alkylation, the addition of an aliphatic or benzyl group, is a common derivatization technique, particularly for forming esters from carboxylic acids to improve volatility for gas chromatography (GC) analysis. researchgate.net While not a direct synthesis of the target sulfate, these principles of modifying functional groups are central to creating a library of analogues. For hydroxyl groups, derivatization with reagents like benzoyl chloride can introduce UV-absorbing chromophores for improved detection in high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.com

The synthesis of 4-chloro-2-methylbenzyl sulfate would proceed by applying the sulfation protocols described in section 2.1.1 to 4-chloro-2-methylbenzyl alcohol. The presence of the electron-withdrawing chloro- substituent might influence the reactivity of the benzylic alcohol, potentially requiring adjustments to the reaction conditions.

Purity Assessment and Structural Confirmation in Synthetic Products

Confirming the identity and purity of synthesized this compound and its analogues is essential, particularly when they are intended for use as analytical reference standards. A combination of chromatographic and spectroscopic techniques is employed for this purpose. emerypharma.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of a synthetic product. researchgate.netamericanpharmaceuticalreview.com For organosulfates, which can be thermally labile, HPLC is often preferred. The development of specific HPLC methods, for instance using a diode-array detector (HPLC-DAD), allows for quantitative purity assessment. researchgate.net Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) is a highly sensitive method for the separation and quantification of organosulfate isomers and for determining recovery rates from environmental samples. copernicus.org

Mass Spectrometry (MS) provides crucial information about the molecular weight of the synthesized compound. Tandem MS (MS/MS) experiments on sulfate esters typically show characteristic fragment ions at m/z 97 (HSO₄⁻) and 80 (SO₃⁻·), which aids in their identification. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structural elucidation. emerypharma.com

¹H NMR provides information on the number and environment of protons. For this compound, specific signals for the methyl, benzyl, and aromatic protons would be expected.

¹³C NMR reveals the number and type of carbon atoms.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms within the molecule, confirming the final structure. emerypharma.comlibretexts.orgnih.gov

The clarity and absence of significant impurity peaks in the NMR spectra are strong indicators of the high purity of the synthesized compound, making it suitable for use as a reference standard. copernicus.org Other techniques like attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy can also be used to confirm the presence of characteristic functional groups. researchgate.net

Enzymatic and Biocatalytic Considerations for Sulfate Ester Formation

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the formation of sulfate esters. These reactions occur under mild conditions, often avoiding the need for protecting groups. researchgate.net

General Principles of Enzymatic Sulfation in Organic Synthesis

Enzymatic sulfation is catalyzed by a class of enzymes called sulfotransferases (SULTs) . taylorandfrancis.com These enzymes transfer a sulfonate group (SO₃⁻) from a donor molecule to an acceptor, typically a hydroxyl or an amino group. taylorandfrancis.com

There are two main classes of sulfotransferases used in biocatalysis:

PAPS-dependent Sulfotransferases : Most human SULTs belong to this category. They utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the high-energy sulfate donor. taylorandfrancis.com While highly efficient, the cost and instability of PAPS can be a limitation for large-scale synthesis. acs.org

PAPS-independent Sulfotransferases : These enzymes, often found in bacteria, are known as arylsulfate sulfotransferases (ASSTs). They use simpler, more stable sulfate donors like p-nitrophenyl sulfate (pNPS) . researchgate.netnih.gov This makes them promising tools for biocatalytic processes. researchgate.net

The general reaction catalyzed by these enzymes can be summarized as: Scheme 2: General Enzymatic Sulfation Reaction

This scheme shows the enzymatic transfer of a sulfate group to an alcohol (R-OH).

Potential for Biocatalytic Routes to Benzyl Sulfates

Research has demonstrated that both human and bacterial sulfotransferases are capable of sulfating benzyl alcohol, the precursor to benzyl sulfate. nih.govnih.govresearchgate.net

A systematic analysis of the thirteen known human SULTs revealed that four of them (SULT1A1, SULT1A2, SULT1A3, and SULT1B1) could sulfate benzyl alcohol, with SULT1A1 showing the highest activity. nih.gov This indicates that SULT1A1 is likely the primary enzyme responsible for the sulfation of benzyl alcohol in humans. nih.gov

Furthermore, studies on bacterial arylsulfate sulfotransferases (ASSTs) have shown that they can catalyze the sulfation of a diverse range of substrates, including not only phenolic compounds but also aliphatic and benzylic alcohols. researchgate.netnih.govresearchgate.netacs.org An ASST from Desulfitobacterium hafniense was found to be surprisingly effective at sulfating various non-phenolic alcohols. researchgate.net This broad substrate scope suggests a strong potential for using these enzymes to produce benzyl sulfates, including this compound. While direct enzymatic synthesis of this compound has not been explicitly detailed, the known activity of SULTs on substituted benzylic alcohols makes it a feasible biocatalytic target. acs.org

The table below summarizes the key enzymes and their characteristics relevant to the synthesis of benzyl sulfates.

| Enzyme Class | Enzyme Example(s) | Sulfate Donor | Substrate Example(s) | Key Characteristics |

| PAPS-dependent SULT | Human SULT1A1 | PAPS | Benzyl alcohol | High efficiency for benzyl alcohol sulfation. nih.gov |

| PAPS-independent ASST | From D. hafniense | pNPS | Phenols, non-phenolic alcohols | Promising for biocatalysis due to stable donor. researchgate.net |

| PAPS-independent ASST | Newly identified ASSTs | pNPS | Aromatic & aliphatic alcohols | Expands the enzymatic toolbox for sulfation. nih.govresearchgate.net |

Environmental Occurrence and Atmospheric Dynamics of 2 Methylbenzylsulfate

Detection and Abundance in Atmospheric Aerosols

Recent analytical advancements have enabled the identification and quantification of 2-Methylbenzylsulfate in atmospheric aerosols, providing insights into its prevalence in various environments.

This compound has been identified and quantified as a constituent of fine particulate matter (PM2.5) in several urban areas globally. nih.govsemanticscholar.org In a study analyzing aerosol samples from Lahore, Pakistan, Godavari, Nepal, and Pasadena, California, 2-methylbenzyl sulfate (B86663) was synthesized and used as an authentic standard for quantification. nih.gov This research confirmed its presence in atmospheric aerosols, highlighting the need for such standards due to the variance in instrumental responses even among structurally similar organosulfates. nih.gov

Concentrations of methylbenzyl sulfate isomers, including 2-methylbenzyl sulfate, have been measured in various urban settings. For instance, in Lahore, the total concentration of three methylbenzyl sulfate isomers was reported as 109 pg m⁻³. nih.gov Another study in Karachi, Pakistan, also detected 2-methylbenzyl sulfate, with concentrations exhibiting significant temporal variability. semanticscholar.org The table below summarizes the reported concentrations of this compound and related compounds in different urban environments.

| Location | Compound | Concentration (pg m⁻³) | Reference |

|---|---|---|---|

| Lahore, Pakistan | 2-Methylbenzyl sulfate (as part of three isomers) | 109 | nih.gov |

| Godavari, Nepal | Benzyl (B1604629) sulfate | 4 - 90 | nih.gov |

| Pasadena, California, USA | Benzyl sulfate | 4 - 90 | nih.gov |

| Karachi, Pakistan | 2-Methylbenzyl sulfate | 0.037 - 1.242 (ng m⁻³) | semanticscholar.org |

The detection of this compound and its isomers has been noted in diverse urban locations, indicating a widespread, albeit intermittent, presence. nih.gov Studies have identified methylbenzyl sulfates in heavily populated and industrialized areas such as Lahore, Pakistan, and Pasadena, California. nih.govau.dk The intermittent observation of these compounds suggests that their formation and abundance are influenced by specific atmospheric conditions and the availability of precursors. nih.govau.dk

While detailed temporal studies focusing specifically on this compound are limited, research on aromatic organosulfates in urban areas of China, such as Shanghai, has shown seasonal and diurnal variations in their concentrations. researchgate.net These studies suggest that anthropogenic emissions are significant precursors, with higher concentrations often observed during pollution episodes. researchgate.net The correlation of benzyl sulfate with combustion tracers like elemental carbon and levoglucosan (B13493) in some studies points towards primary emissions from sources like biomass and fossil fuel burning, or subsequent atmospheric processing of these emissions. researchgate.net

Atmospheric Formation Mechanisms of this compound

The formation of this compound in the atmosphere is believed to occur through secondary processes involving the oxidation of volatile organic compounds and subsequent reactions.

Aromatic volatile organic compounds (VOCs), such as toluene (B28343) and methylnaphthalene, are considered potential precursors to this compound. nih.govau.dk These compounds are released into the atmosphere from anthropogenic sources, including industrial activities and vehicle emissions. researchgate.net However, the direct formation pathway from these precursors to this compound is not fully elucidated.

Chamber experiments investigating the photooxidation of toluene under conditions that typically form biogenic organosulfates did not result in the detection of aromatic organosulfates. nih.govau.dk This finding suggests that the formation of compounds like this compound may occur through different chemical pathways, involve other precursors such as naphthalene (B1677914) or methylnaphthalene, or be emitted from primary sources. nih.govau.dk One proposed mechanism involves the aqueous-phase reactions of aromatic compounds with sulfoxy radicals (SO₃⁻ and SO₄⁻), which can lead to the formation of aromatic organosulfates. researchgate.net It is suggested that monocyclic aromatics like toluene can undergo such reactions. researchgate.net

The formation of organosulfates, including aromatic ones, is often attributed to multiphase reactions where gaseous precursors interact with liquid or solid atmospheric particles. acs.org These reactions can occur in cloud or fog droplets, or within aqueous aerosol layers. The mixing of air masses containing biogenic VOCs and anthropogenic pollutants like sulfur dioxide (SO₂) is a common scenario for organosulfate formation. acs.org

While many studies focus on biogenic precursors, there is growing evidence that organosulfates can also originate from purely anthropogenic sources. acs.org The formation of this compound likely involves such multiphase chemistry, where oxidation products of aromatic VOCs dissolve into the aqueous phase of aerosols and react with sulfate ions. copernicus.orgcopernicus.org

The presence of acidic sulfate seed particles is a crucial factor in the formation of many organosulfates. acs.org These acidic particles provide a medium for acid-catalyzed reactions to occur. Chamber studies have demonstrated that the oxidation of various VOCs in the presence of acidified sulfate particles leads to the formation of organosulfates. semanticscholar.org

For aromatic organosulfates like this compound, the acidity of aerosol particles can enhance the reaction rates. The formation process is thought to involve the reactive uptake of gas-phase oxidation products of aromatic VOCs onto these acidic sulfate particles, followed by esterification. copernicus.orgcopernicus.org The availability of both the organic precursor and the acidic sulfate aerosol is therefore a key determinant in the atmospheric production of this compound.

Photochemical Pathways in Atmospheric Systems

The precise photochemical formation pathways of aromatic organosulfates, including this compound, are not yet fully understood and appear to be distinct from those of biogenic organosulfates. nih.gov Atmospheric photochemistry is generally driven by the oxidation of volatile organic compounds (VOCs) by key oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), leading to products with lower volatility. rsc.org

However, laboratory experiments simulating the photooxidation of toluene—a logical aromatic precursor for this compound—under conditions conducive to organosulfate formation did not yield detectable quantities of the compound. nih.gov This finding suggests that the direct gas-phase photochemical oxidation of the parent hydrocarbon is not the predominant formation mechanism. nih.gov Instead, it is hypothesized that aromatic organosulfates are more likely formed through alternative routes, such as acid-catalyzed reactions of toluene's oxidation products within existing acidic aerosol particles. nih.gov Primary emissions from the combustion of biomass or fuels with high sulfur content have also been proposed as potential sources. nih.gov

Environmental Fate and Transport in Atmospheric Systems

The environmental fate and transport of this compound are dictated by its fundamental chemical properties. As a monosulfate ester, it is a strong acid with a pKa value estimated to be below -3, ensuring that it exists almost exclusively in its deprotonated, anionic state (R-O-SO₃⁻) under typical environmental conditions. nih.gov This ionic form is characterized by high water solubility and extremely low volatility. nih.govresearchgate.net

The low volatility is a critical factor in its atmospheric lifecycle; once formed, this compound remains partitioned to the particle phase. nih.govresearchgate.net Consequently, its transport and eventual removal from the atmosphere are governed by the dynamics of the aerosol particles to which it is bound, including long-range transport and eventual deposition through wet or dry processes. uludag.edu.tr

Secondary organic aerosols (SOA) are formed in the atmosphere when the oxidation products of VOCs condense to form new particles or add mass to existing ones. rsc.orgaaqr.org Organosulfates are a major component of SOA, with estimates suggesting they can constitute up to 30% of the fine particle organic mass. nih.govnih.gov The formation of compounds like this compound is a key mechanism in acid-catalyzed SOA production, a pathway that helps atmospheric models better account for observed organic aerosol mass. nih.gov

The direct contribution of this compound to SOA is confirmed by its detection in ambient particulate matter. researchgate.netcopernicus.org Field studies have identified and quantified various aromatic organosulfates in PM2.5 samples, demonstrating their presence in the environment. researchgate.net

Table 1: Observed Atmospheric Concentrations of Benzyl-type Organosulfates

This table presents the concentration ranges for benzyl sulfate and its methylated isomers found in atmospheric aerosol samples from various locations.

| Compound | Concentration Range (pg m⁻³) | Location(s) |

| Benzyl sulfate | 4 - 90 | Various |

| Methylbenzyl sulfates | 109 | Intermittent |

| Data sourced from atmospheric measurements reported in scientific literature. researchgate.net |

The presence of organosulfates like this compound within an aerosol particle significantly alters its physicochemical properties due to their amphiphilic (surfactant-like) nature and low volatility. nih.govresearchgate.net These changes to properties such as surface tension and hygroscopicity have important implications for the aerosol's interaction with water vapor, its atmospheric lifetime, and its ability to form cloud droplets. researchgate.netbristol.ac.uk

Surface Tension

Aerosol surface tension is a key parameter that influences the energy barrier for the activation of a particle into a cloud droplet. bristol.ac.ukbris.ac.uk While direct measurements on this compound are limited, studies on analogous short-chain organosulfates provide insight into its likely behavior. Research on sodium methyl and ethyl sulfates shows that they lower the surface tension of aqueous solutions relative to pure water. nih.gov This reduction in surface tension can decrease the critical supersaturation required for a particle to act as a cloud condensation nucleus (CCN), potentially increasing the number of cloud droplets and influencing cloud properties. bris.ac.ukcopernicus.org

Hygroscopicity

Hygroscopicity describes a substance's ability to absorb and retain water from the atmosphere. psu.edu Organosulfates are generally hydrophilic and enhance the water uptake of aerosol particles. researchgate.net Laboratory studies on various organosulfate salts, including sodium benzyl sulfate, reveal that they exhibit continuous water uptake as relative humidity (RH) increases, rather than the distinct deliquescence and efflorescence (crystallization) transitions characteristic of many inorganic salts. researchgate.netnih.govcopernicus.org Organosulfate-containing aerosols tend to retain a significant amount of water even at low RH. nih.gov

The hygroscopic growth factor (GF), defined as the ratio of the particle diameter at a given RH to its dry diameter, quantifies this behavior. psu.edu

Table 2: Hygroscopic Growth Factors (GF) of Analogous Organosulfate Aerosols

This table shows the measured growth factors for aerosols composed of sodium salts of simple organosulfates at various relative humidity (RH) levels.

| Compound | GF at 80% RH | GF at 85% RH | GF at 90% RH |

| Sodium Methyl Sulfate | 1.53 ± 0.01 | 1.63 ± 0.01 | 1.83 ± 0.03 |

| Sodium Ethyl Sulfate | 1.47 ± 0.01 | 1.60 ± 0.02 | 1.79 ± 0.02 |

| Data from H-TDMA measurements. copernicus.orgcopernicus.org |

A single hygroscopicity parameter, kappa (κ), is often used to describe water uptake in a way that is useful for atmospheric models. A κ value of 0 represents a non-hygroscopic particle, while values for highly soluble inorganic salts like sodium chloride are typically around 1.28. Studies on simple organosulfates show κ values that are intermediate between those of inorganic salts and less soluble organic species, confirming their significant but moderate hygroscopicity.

Table 3: Hygroscopicity Parameter (κ) of Analogous Organosulfate Aerosols

This table lists the experimentally determined κ values for simple organosulfate aerosols, derived from their cloud condensation nuclei (CCN) activity.

| Compound | Hygroscopicity Parameter (κccn) |

| Sodium Methyl Sulfate | 0.459 ± 0.021 |

| Sodium Ethyl Sulfate | 0.397 ± 0.010 |

| Data derived from CCN activity measurements. copernicus.orgcopernicus.org |

Advanced Analytical Methodologies for 2 Methylbenzylsulfate Research

Chromatographic Separation Techniques

Ultra-Performance Liquid Chromatography (UPLC) for Complex Matrix Separation

Ultra-Performance Liquid Chromatography (UPLC) is a cornerstone technique for the analysis of 2-Methylbenzylsulfate, particularly when present as an impurity in complex sample matrices. waters.com The technology's use of sub-2-μm particle columns allows for higher mobile phase linear velocities, greater resolution, and increased sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). waters.comwaters.com This enhancement in separation efficiency is critical for resolving this compound from structurally similar compounds, isomers, and endogenous matrix components that could otherwise interfere with accurate quantification. waters.comwaters.com

In the context of pharmaceutical analysis, UPLC systems can significantly reduce analysis times from over 30 minutes to as little as 5 minutes, offering high-throughput screening of potential genotoxic impurities like alkyl arylsulfonate esters. waters.com The high resolution afforded by UPLC is crucial for minimizing matrix effects, such as ion suppression, which can occur when co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's source. waters.comnih.gov By achieving superior separation, UPLC ensures a more robust and reliable quantification of trace-level analytes. waters.com The combination of UPLC with mass spectrometry provides a powerful solution for monitoring genotoxic impurities in drug substances and products without the need for complex derivatization steps. waters.com

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS) is the definitive tool for the structural confirmation and quantification of this compound due to its unparalleled sensitivity and selectivity. bohrium.com When coupled with a liquid chromatography system, it allows for the precise measurement of the analyte even at the parts-per-million (ppm) level required for genotoxic impurity control. nih.govjapsonline.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a widely adopted technique for the sensitive and selective quantification of this compound. nih.govresearchgate.net ESI is a soft ionization technique that typically generates the deprotonated molecule [M-H]⁻ for sulfate (B86663) esters in negative ion mode. researchgate.netnih.gov This high-abundance precursor ion is then selected in the first quadrupole of a tandem mass spectrometer and subjected to collision-induced dissociation (CID). The resulting characteristic fragment ions are monitored in the third quadrupole, a process known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govnih.gov

This MRM approach provides exceptional specificity, as it requires both the precursor ion and a specific product ion to be present for a signal to be registered, thereby minimizing background noise and enhancing sensitivity. nih.govresearchgate.net LC-MS/MS methods utilizing ESI have been successfully developed and validated for a variety of potential genotoxic impurities, demonstrating high accuracy and precision for trace-level quantification. japsonline.comresearchgate.net For challenging alkyl sulfates that may not be readily ionized or separated, derivatization with reagents like triethylamine (B128534) can be employed to form quaternary ammonium (B1175870) products that are easily analyzed by LC-ESI-MS/MS. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) for High-Resolution Analysis

Quadrupole Time-of-Flight (QToF) Mass Spectrometry offers high-resolution, accurate mass (HRAM) capabilities that are invaluable for the comprehensive analysis of this compound. nih.govsciex.com Unlike tandem quadrupole instruments that monitor specific mass transitions, QToF analyzers measure the mass-to-charge ratio of ions with high accuracy (typically ≤5 ppm) and resolving power (≥30,000). nih.gov This allows for the confident identification of analytes based on their exact mass and isotopic pattern, which is particularly useful for differentiating between isobaric interferences—compounds with the same nominal mass but different elemental compositions. sciex.com

The use of UPLC coupled with QToF-MS provides a powerful platform for both quantitative and qualitative analysis. nih.gov It enables not only the detection of the target compound but also the simultaneous screening for and identification of unknown impurities or degradation products within a complex matrix. nih.govnih.gov This "open method" approach facilitates retrospective analysis of the data, as the full-scan, high-resolution spectra of all detectable ions are recorded. lcms.cz The technology's high acquisition speed is compatible with the sharp peaks produced by UPLC, ensuring comprehensive data is captured for every component in the sample. sciex.com

Identification of Characteristic Mass Spectral Features (e.g., m/z 80 sulfite (B76179) radical, SO3 neutral loss)

The structural confirmation of this compound by mass spectrometry relies on the identification of its characteristic fragmentation patterns. In negative ion mode ESI-MS/MS, organosulfates undergo specific bond cleavages upon collision-induced dissociation. copernicus.org For aromatic organosulfates like this compound, a key fragmentation pathway involves the homolytic cleavage of the O–S bond. copernicus.org

This process generates a highly characteristic sulfite radical anion (•SO₃⁻) at a mass-to-charge ratio (m/z) of 80. copernicus.orgresearchgate.netscience.gov Another common fragmentation is the neutral loss of sulfur trioxide (SO₃) from the deprotonated molecule [M-H]⁻. copernicus.org The observation of these specific fragments provides strong evidence for the presence of a sulfate ester moiety.

| Fragment Ion / Neutral Loss | m/z | Description | Significance |

|---|---|---|---|

| Sulfite Radical Anion (•SO₃⁻) | 80 | Generated from homolytic cleavage of the O-S bond. copernicus.org | A primary characteristic fragment for identifying organosulfates. researchgate.netscience.gov |

| Sulfate Radical Anion (•SO₄⁻) | 96 | Generated from homolytic cleavage of the C-O bond. science.gov | A common fragment observed for many benzyl (B1604629) and methylbenzyl sulfates. science.gov |

| Neutral Loss of SO₃ | -80 Da | Loss of a neutral sulfur trioxide molecule from the precursor ion. copernicus.org | Confirmatory evidence of a sulfate ester structure. copernicus.org |

Method Validation and Performance Evaluation

To ensure that an analytical method for this compound is suitable for its intended purpose, it must undergo rigorous validation according to international guidelines such as those from the International Council for Harmonisation (ICH). nih.goveuropa.eu Method validation is the process of providing objective evidence that a method meets specific requirements. hbm4eu.eu This involves evaluating several key performance characteristics to demonstrate reliability, accuracy, and precision. europa.eubiotecnologiebt.it

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.99 is typically required. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments at different concentration levels, with mean recoveries typically expected to be within 85-115%. nih.govnih.gov

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), with the relative standard deviation (RSD) being a key metric. nih.goveuropa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.com For genotoxic impurities, the LOQ must be sufficiently low to meet stringent regulatory limits. japsonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature), providing an indication of its reliability during normal usage. nih.gov

| Parameter | Typical Acceptance Criteria/Finding | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 | nih.gov |

| Accuracy (Recovery %) | 85% - 115% | nih.govnih.gov |

| Precision (RSD %) | < 15% | nih.gov |

| Limit of Quantitation (LOQ) | Must be at or below the regulatory reporting threshold (e.g., < 1 ppm) | japsonline.com |

| Specificity | No interference at the retention time of the analyte | europa.eu |

Assessment of Recovery, Limits of Detection, and Quantification

The validation of an analytical method ensures its reliability for a specific application. This process involves evaluating several performance parameters, including recovery, the limit of detection (LOD), and the limit of quantification (LOQ).

Recovery assessment is critical to determine the efficiency of an extraction procedure. It measures the proportion of the analyte of interest that is successfully recovered from the sample matrix and processed through the entire analytical method. In studies involving organosulfates like this compound, recovery is often determined by analyzing ambient samples spiked with known quantities of authentic standards. For a group of organosulfates, including benzyl sulfate, a recovery range of 80.4% to 93.2% has been reported using an optimized ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometric (UPLC–ESI–MS/MS) method. copernicus.org This indicates that the extraction and analysis procedure is highly efficient for this class of compounds.

Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision. utoronto.caunodc.org A common approach for estimating the LOD is to determine the signal-to-noise ratio, with a ratio of 3:1 being widely accepted. unodc.orgresearchgate.net

The LOQ represents the lowest concentration of an analyte that can be measured and quantified with a defined degree of accuracy and precision. nih.gov It is the concentration at which reliable quantitative results can be reported. nih.gov A signal-to-noise ratio of 10:1 is often used to establish the LOQ. researchgate.net

For the analysis of aromatic organosulfates, including this compound, in atmospheric aerosols, specific detection and quantification limits have been established. These limits are crucial for detecting the trace amounts of these compounds present in environmental samples. Research utilizing UPLC-ESI-MS/MS has determined these values for a suite of related compounds. copernicus.orgnih.gov

Table 1: Method Detection and Quantification Limits for Related Organosulfates

| Parameter | Reported Value (for a group of organosulfates) | Methodology | Source |

|---|---|---|---|

| Method Detection Limit (MDL) | 0.35 ng/mL | UPLC-ESI-ToF-MS | nih.gov |

| Limit of Detection (LOD) | 1.1–16.7 pg m⁻³ | UPLC–ESI–MS/MS | copernicus.org |

| Limit of Quantification (LOQ) | 3.4–55.6 pg m⁻³ | UPLC–ESI–MS/MS | copernicus.org |

These values demonstrate the high sensitivity of the developed analytical methods, which is essential for the quantification of trace levels of organosulfates in fine particulate matter (PM₂.₅). copernicus.org

Development of Quantitative Standards for Environmental Monitoring

The foundation of accurate quantification in chemical analysis is the availability of high-purity authentic standards. researchgate.net For emerging contaminants like this compound, these standards are often not commercially available and must be synthesized in the laboratory. The synthesis of standards such as phenyl sulfate, benzyl sulfate, and various methylbenzyl sulfates, including this compound, has been a critical step in enabling their detection and quantification in atmospheric aerosols. copernicus.orgnih.gov

The process involves synthesizing the compound, purifying it to a high degree, and then characterizing it to confirm its identity and purity. nih.gov Once a pure standard is obtained, it is used to create calibration curves. These curves are generated by analyzing a series of standard solutions at different known concentrations. nih.gov The instrument's response is plotted against the concentration, and the resulting linear regression is used to calculate the concentration of the analyte in unknown environmental samples. For a group of aromatic organosulfates including 2-methylbenzyl sulfate, excellent linearity (R² > 0.995) has been demonstrated over concentration ranges of approximately 0.5 to 25 ng/mL. nih.gov

An improved UPLC-ESI-MS/MS method was developed and optimized for the quantification of a suite of nine organosulfates, which included this compound. copernicus.orgcopernicus.org The synthesis of these standards was a prerequisite for the method's development, allowing for precise determination of retention times and fragmentation patterns, which are essential for unambiguous identification in complex sample matrices. copernicus.org

Table 2: Synthesized Organosulfate Standards for Method Development

| Compound | Purpose | Analytical Technique | Source |

|---|---|---|---|

| 2-Methylbenzyl sulfate | Standard for quantification in atmospheric aerosols | UPLC-ESI-MS/MS | copernicus.orgcopernicus.org |

| Phenyl sulfate | Standard for quantification in atmospheric aerosols | UPLC-ESI-MS/MS | copernicus.orgnih.gov |

| Benzyl sulfate | Standard for quantification in atmospheric aerosols | UPLC-ESI-MS/MS | copernicus.orgnih.gov |

| 3-Methylphenyl sulfate | Standard for quantification in atmospheric aerosols | UPLC-ESI-MS/MS | copernicus.org |

| 3-Methylbenzyl sulfate | Standard for quantification in atmospheric aerosols | UPLC-ESI-MS/MS | copernicus.org |

| 2,4-Dimethylbenzyl sulfate | Synthesized for method development | UPLC-ESI-MS/MS | copernicus.org |

| 3,5-Dimethylbenzyl sulfate | Synthesized for method development | UPLC-ESI-MS/MS | copernicus.org |

| Hydroxyacetone sulfate | Standard for quantification in atmospheric aerosols | UPLC-ESI-MS/MS | copernicus.org |

| Glycolic acid sulfate | Standard for quantification in atmospheric aerosols | UPLC-ESI-MS/MS | copernicus.org |

The development and use of these custom-synthesized standards are indispensable for environmental monitoring studies, enabling researchers to accurately quantify the ambient concentrations of this compound and related compounds, thereby contributing to a better understanding of secondary organic aerosol formation. copernicus.org

Biological and Biochemical Interactions of Sulfate Esters Non Clinical Focus

Sulfation as a Phase II Biotransformation Pathway

Sulfation is a key Phase II metabolic process that involves the addition of a sulfonate group (-SO3-) to a substrate, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.netnih.gov This conjugation reaction generally leads to the formation of water-soluble sulfate (B86663) esters that are more readily excreted from the body. nih.gov The universal sulfonate donor in these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govoup.com

The enzymatic conjugation of a substrate with sulfate is a multi-step process. Initially, the SULT enzyme binds with the cofactor PAPS. nih.govplos.org This binding often induces a conformational change in the enzyme, creating a binding pocket for the substrate. plos.orgresearchgate.net Once the substrate is bound in the correct orientation within the active site, the sulfotransferase catalyzes the transfer of the sulfuryl group from PAPS to a hydroxyl or amino group on the substrate. nih.govnih.gov

Key amino acid residues within the SULT active site are crucial for this catalytic activity. For instance, a conserved lysine (B10760008) residue is involved in the binding of PAPS, while a catalytic histidine residue facilitates the transfer of the sulfonate group. wikipedia.org In SULT1A1, a highly conserved tryptophanyl residue (W53) has been shown to be important for the binding of PAPS through a π-π stacking interaction with the adenine (B156593) ring of the cofactor. nih.gov The catalytic mechanism is proposed to follow a sequential ordered or random bi-substrate reaction, where the binding of PAPS may precede the binding of the acceptor substrate, or they may bind independently. hrpub.org

The specificity of sulfation is determined by the structural features of both the substrate and the SULT isoenzyme. The active sites of SULTs exhibit a degree of plasticity, allowing them to accommodate a wide variety of substrates. plos.orgnih.gov For example, the broad substrate specificity of human SULT1A1 is attributed to the flexibility of its active site, which can adopt different conformations to bind various phenolic compounds. plos.org

The binding affinity of a substrate to the enzyme's active site is a critical determinant of sulfation. nih.gov The shape and charge distribution of the substrate molecule, as well as the presence of specific functional groups, influence its ability to fit into the active site and be correctly positioned for catalysis. For some sulfotransferases, the binding of the substrate can induce a conformational change that facilitates the catalytic process. nih.gov The biological implication of sulfation is typically detoxification, as the resulting sulfate ester is generally inactive and more easily excreted. However, in some cases, sulfation can lead to the bioactivation of a procarcinogen into a reactive electrophile. nih.gov The site of sulfation on a molecule is therefore a critical determinant of its ultimate biological effect. nih.gov

In Vitro Studies on Molecular Interactions

In vitro studies are essential for characterizing the biochemical properties and potential biological effects of sulfated compounds. These studies allow for the investigation of molecular interactions in controlled environments.

The Ames assay is a widely used in vitro method to assess the mutagenic potential of chemical compounds. genetics-gsa.org This bacterial reverse mutation assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay determines whether a test compound can induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

A study by Bos et al. investigated the mutagenicity of several compounds, including o-methylbenzyl sulfate, using the Ames assay. The results of this study demonstrated that o-methylbenzyl sulfate was non-mutagenic in the Salmonella typhimurium strains tested. nih.gov This finding is significant as it suggests that under the conditions of this assay, 2-methylbenzyl sulfate does not act as a mutagen.

| Test Compound | Mutagenicity Result | Reference |

|---|---|---|

| o-Methylbenzyl sulfate | Non-mutagenic | nih.gov |

| Toluene (B28343) | Non-mutagenic | nih.gov |

| o-Xylene | Non-mutagenic | nih.gov |

| m-Xylene | Non-mutagenic | nih.gov |

| p-Xylene | Non-mutagenic | nih.gov |

| o-Methylbenzyl alcohol | Non-mutagenic | nih.gov |

The substrate specificity of sulfotransferases is a key area of research. Studies have shown that different SULT isoforms exhibit preferences for certain types of substrates. For example, SULT1A1 has a broad specificity for small phenolic compounds, while other isoforms may preferentially sulfate steroids or other endogenous molecules. nih.govuq.edu.au

Theoretical Frameworks for Metabolic Fates of Sulfate Conjugates

The formation of sulfate conjugates is a pivotal step in the disposition of many xenobiotics and endogenous compounds. The metabolic fate of these conjugates is largely dictated by their physicochemical properties, particularly their increased water solubility and anionic nature at physiological pH.

Once formed, sulfate conjugates are typically eliminated from the body via the kidneys or the liver. Their high polarity generally limits their passive diffusion across cell membranes, making their transport and excretion dependent on membrane transporters. frontiersin.org Efflux transporters such as the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) play a crucial role in the transport of sulfate conjugates into the urine and bile. frontiersin.org

Future Research Trajectories and Open Questions

Elucidation of Unidentified Atmospheric Precursors and Formation Pathways

A critical area of future research is the definitive identification of all significant atmospheric precursors to 2-Methylbenzylsulfate and the elucidation of their corresponding formation pathways. While aromatic volatile organic compounds (VOCs) are considered the primary precursors, the specific contributions of various sources and the nuances of the chemical reactions involved are not fully understood.

Key Research Questions:

Primary Precursors: Toluene (B28343) is a strongly suspected precursor to methylbenzyl sulfates. nih.gov However, the relative importance of toluene compared to other monocyclic aromatic compounds such as xylene and other substituted aromatics needs to be quantified. nsf.govacs.org Research should focus on chamber studies that investigate the photooxidation of these potential precursors under varying atmospheric conditions (e.g., NOx levels, humidity) in the presence of sulfur dioxide (SO2). copernicus.orguci.edu

Formation Mechanisms: The prevailing hypothesis for the formation of aromatic organosulfates involves the aqueous phase reaction of organic radical intermediates with sulfoxy radicals (SO3•⁻ and SO4•⁻). nsf.govacs.org However, the specific reaction kinetics and branching ratios leading to the formation of the 2-methyl isomer versus other isomers are unknown. Further laboratory studies are needed to detail these radical-initiated pathways. nsf.gov

Contribution from Primary Sources: While considered a secondary pollutant, the potential for direct emission of this compound from primary sources like biomass burning and fossil fuel combustion cannot be entirely ruled out. nih.govnih.gov The thermal breakdown of lignin, a component of biomass, can release cresol (B1669610) and other related compounds that could be precursors. nih.gov Investigating emissions from these sources for the presence of this compound is a necessary step.

Table 1: Potential Precursors and Formation Pathways of this compound

| Potential Precursor | Formation Pathway Category | Key Reactants | Research Focus |

| Toluene | Aqueous Phase Radical Chemistry | OH radicals, SO3•⁻/SO4•⁻ radicals | Quantifying reaction rates and isomer distribution. |

| Xylenes (o-, m-, p-) | Aqueous Phase Radical Chemistry | OH radicals, SO3•⁻/SO4•⁻ radicals | Determining the yield of methylbenzyl sulfate (B86663) isomers. |

| Other Alkylbenzenes | Photooxidation & Aqueous Chemistry | Ozone, OH radicals, SO2 | Screening for potential to form substituted benzyl (B1604629) sulfates. |

| Lignin (Biomass Burning) | Combustion/Pyrolysis | High Temperature | Analyzing emissions for direct presence or immediate precursors. |

Development of Advanced Analytical Techniques for Isomeric and Stereoisomeric Differentiation

Accurate quantification and characterization of this compound in complex environmental matrices are hampered by the presence of its isomers (3- and 4-methylbenzyl sulfate) and the potential for stereoisomers. Developing more sophisticated analytical methods is crucial for understanding its specific sources and fate.

Key Research Questions:

Isomeric Separation: Current methods, such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), can separate methylbenzyl sulfate isomers with the use of authentic standards. nih.govunc.edu However, baseline separation in complex aerosol samples can be challenging. The use of techniques like hydrophilic interaction liquid chromatography (HILIC) may offer improved separation of these polar compounds. researchgate.netd-nb.info Further development of chromatographic methods with higher resolution is needed for routine and accurate quantification of each isomer.

Stereoisomeric Differentiation: There is currently no information on the potential for this compound to exist as stereoisomers or if its atmospheric formation pathways have any stereoselectivity. Chiral chromatography techniques, which are capable of separating enantiomers and diastereomers, have not yet been applied to this compound. khanacademy.org Exploring the stereochemistry of this compound could provide deeper insights into its formation mechanisms.

Standard Synthesis and Characterization: The availability of high-purity analytical standards is essential for accurate quantification. nih.govunc.edu While synthesis protocols for methylbenzyl sulfate isomers exist, ensuring their purity and stability is critical. copernicus.org Furthermore, detailed characterization of their mass spectral fragmentation patterns is necessary to confirm their identity in ambient samples. nih.govunc.edu Characteristic fragment ions for aromatic organosulfates include the sulfite (B76179) radical (•SO3⁻, m/z 80) and the sulfate radical (•SO4⁻, m/z 96). nih.gov

Integrated Modeling of Atmospheric Chemistry and Transport for Organosulfate Fate

To accurately predict the atmospheric abundance, transport, and deposition of this compound, its chemistry must be incorporated into regional and global atmospheric models. This requires a comprehensive understanding of its formation, transformation, and physical properties.

Key Research Questions:

Model Parameterization: Current atmospheric models often have simplified representations of secondary organic aerosol (SOA) formation and may not include specific pathways for aromatic organosulfates. nih.govacs.org Laboratory and field data are needed to develop accurate parameterizations for the formation of this compound from its precursors. This includes reaction rates, yields, and dependence on environmental conditions like temperature, pH, and aerosol liquid water content. copernicus.org

Transport and Deposition: As a semi-volatile compound that resides in the particle phase, this compound is subject to long-range atmospheric transport. copernicus.org Integrated models can help to identify source regions and predict deposition patterns in sensitive ecosystems. These models require accurate information on the partitioning of this compound between the gas and particle phases.

Table 2: Key Parameters for Modeling the Atmospheric Fate of this compound

| Parameter | Description | Importance for Modeling | Current Status |

| Formation Rate Constant | The rate at which this compound is formed from its precursors. | Determines the production term in atmospheric models. | Largely unknown. |

| Henry's Law Constant | Describes the partitioning of the compound between the gas and aqueous phases. | Influences its presence in cloud water and wet deposition. | Not determined. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with the condensed phase. | Controls gas-particle partitioning and atmospheric transport. | Not determined. |

| OH Reaction Rate Constant | The rate of reaction with hydroxyl radicals. | Determines its atmospheric lifetime and degradation. | Not determined. |

Exploration of Specific Biological Interactions in Non-Mammalian Systems and Microbiomes

The environmental impact of this compound deposition is largely unknown. Research is needed to understand its potential interactions with non-mammalian organisms and microbial communities in terrestrial and aquatic ecosystems.

Key Research Questions:

Aquatic Toxicity: Aromatic organosulfates, due to their water-soluble nature, can accumulate in aquatic environments upon deposition. nih.gov Studies on the effects of this compound on aquatic organisms such as algae, invertebrates, and fish are necessary to assess its ecotoxicological potential.

Soil Microbiome Interactions: Upon deposition to land, this compound will interact with soil microbial communities. It is unknown whether soil microbes can utilize this compound as a carbon or sulfur source, or if it has inhibitory or toxic effects. nih.gov Given that some aromatic compounds can alter microbial community structure and function, investigating the impact of this compound is crucial. nih.govmdpi.comresearchgate.net The potential for biodegradation by soil microorganisms could be a significant removal pathway from the environment. nih.gov

Bioaccumulation Potential: The potential for this compound to bioaccumulate in non-mammalian organisms needs to be assessed. While its polarity might suggest low bioaccumulation, its persistence and continuous deposition could lead to uptake in certain species.

This compound represents a component of atmospheric aerosols for which our knowledge is still in its infancy. The future research trajectories outlined here, from elucidating its formation in the atmosphere to understanding its potential biological effects, are essential for a comprehensive assessment of its environmental significance. A multidisciplinary approach combining laboratory studies, field measurements, advanced analytical techniques, and modeling will be necessary to answer these open questions and to better understand the role of this and other aromatic organosulfates in the Earth system.

Q & A

Q. What are the established synthetic routes for 2-Methylbenzylsulfate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves sulfonation or esterification of precursor molecules. For example, sulfonation of 2-methylbenzyl alcohol using sulfuric acid or sulfonic acid derivatives under controlled temperature (e.g., 80–100°C) is a common approach . Key variables affecting yield include reaction time, stoichiometric ratios, and solvent selection (e.g., dichloromethane or toluene). Purity optimization often requires post-synthesis purification via recrystallization or column chromatography. Detailed protocols for similar sulfonate esters emphasize the necessity of inert atmospheres (N₂ or Ar) to prevent oxidation byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the sulfonate group’s position and methyl substitution patterns. For example, ¹H NMR peaks for the methyl group typically appear at δ 2.3–2.5 ppm, while aromatic protons resonate between δ 7.1–7.8 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 201.05 for C₈H₁₀O₃S), while Infrared (IR) spectroscopy identifies sulfonate S=O stretching bands (~1350–1200 cm⁻¹) . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Stability studies indicate that this compound degrades under prolonged exposure to light, moisture, or elevated temperatures. Best practices include storage in amber glass vials at –20°C under desiccation (e.g., silica gel). Periodic purity checks via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane 3:7) are advised to detect hydrolysis byproducts like 2-methylbenzyl alcohol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from isomerization, residual solvents, or impurities. For example, unexpected splitting in aromatic proton signals may indicate incomplete sulfonation. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns.

- Compare experimental HRMS data with computational predictions (e.g., using PubChem’s molecular formula tools) .

- Use controlled degradation studies to isolate and identify impurities .

Q. What experimental designs are optimal for studying this compound’s reactivity in biological systems?

- Methodological Answer : For interaction studies (e.g., enzyme inhibition), use dose-response assays with kinetic readouts (e.g., fluorescence or absorbance). For example:

- Table 1 : IC₅₀ determination for sulfonate esters in enzyme inhibition assays.

| Enzyme Target | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Carbonic Anhydrase | 12.3 ± 1.2 | Fluorescence |

- Pair these with molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. How should missing data in this compound toxicity studies be addressed statistically?

- Methodological Answer : Apply multiple imputation (MI) techniques to handle missing toxicity data (e.g., LD₅₀ values). Use Rubin’s rules to pool results from 5–10 imputed datasets, ensuring compatibility with generalized linear models (GLMs) for dose-response analysis. Validate imputations via sensitivity analyses comparing complete-case and MI-derived estimates .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Variability often stems from inconsistent sulfonation conditions or purification steps. Implement Quality-by-Design (QbD) principles:

- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., central composite design for temperature, time, and catalyst loading).

- Standardize purification via automated flash chromatography with predefined solvent gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.